molecular formula C23H27N3O4S B1682432 Tomeglovir CAS No. 233254-24-5

Tomeglovir

Cat. No. B1682432
M. Wt: 441.5 g/mol
InChI Key: OSQAKHSYTKBSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomeglovir, also known as BAY-38-4766, is a non-nucleoside antiviral. Tomeglovir protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs. BAY 38-4766-resistant HCMV and MCMV strains are not cross-resistant to the nucleoside analogues ganciclovir and cidofovir or the pyrophosphate analogue foscarnet, indicating a different mode of action. Tomeglovir is highly specific for the viral as opposed to cellular functions, since UL89 is related to a bacteriophage terminase and no human equivalent exists.

Scientific research applications

Development Against Human Cytomegalovirus (HCMV)

Tomeglovir, also known as BAY-384766, is primarily researched for its potential in treating human cytomegalovirus (HCMV) infections. Due to the limitations of current therapies for HCMV and its significant impact on immunocompromised individuals, there is a driving force for the development of new drugs like tomeglovir. This compound acts as an inhibitor of the terminase complex, which is involved in the cleavage and packaging of unit length DNA into capsids, thus impacting HCMV replication (Emery & Hassan-Walker, 2012).

Cytomegalovirus Terminase Gene Mutations

In a study comparing mutations elicited by three different human cytomegalovirus (CMV) terminase complex inhibitors (Letermovir, GW275175X, and tomeglovir), tomeglovir consistently selected for UL89 V362M mutation and sometimes selected for other UL89 and UL56 mutations during in vitro CMV propagation. These mutations are associated with resistance to terminase inhibitors, indicating the specific impact of tomeglovir on CMV’s genetic make-up (Chou, 2017).

Fractional Factorial Designs in Antiviral Drug Studies

While not directly focused on tomeglovir, research in fractional factorial designs in antiviral drug studies, including various antiviral drugs, contributes to the broader context of developing and understanding the efficacy of antiviral treatments, potentially including tomeglovir. These designs help assess the combined effect of antiviral drug therapies, which is crucial due to complex interactions between biological systems and drug molecules (Ding et al., 2013).

properties

IUPAC Name

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAKHSYTKBSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870271
Record name N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomeglovir

CAS RN

233254-24-5
Record name Tomeglovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOMEGLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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